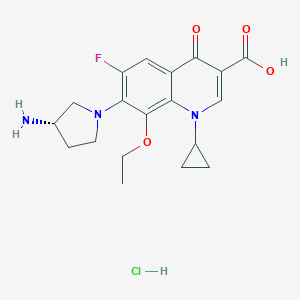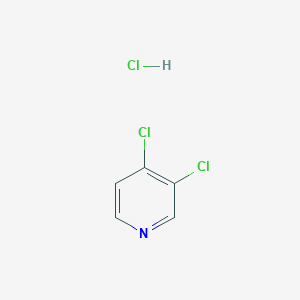![molecular formula C21H33ClN2O B069484 N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride CAS No. 171261-30-6](/img/structure/B69484.png)
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride, also known as BICMB, is a chemical compound that has been widely used in scientific research applications. This compound has shown promising results in various studies, indicating its potential for further research and development.
Mécanisme D'action
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride acts as a competitive inhibitor of DAT, which is a protein that transports dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This mechanism of action has been shown to be effective in reducing drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased dopamine release in the striatum, increased locomotor activity, and reduced drug-seeking behavior. These effects are thought to be mediated by the inhibition of DAT and the subsequent increase in dopamine signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride in lab experiments is its high affinity for DAT, which makes it a useful tool for studying the function of this protein. However, one limitation of using this compound is its relatively low selectivity for DAT, which means that it may also interact with other proteins and neurotransmitters in the brain.
Orientations Futures
There are several future directions for research on N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride, including the development of more selective DAT inhibitors, the study of the role of DAT in other neurological disorders, and the development of new treatments for addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in neuroscience research.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in scientific research applications, particularly in the field of neuroscience. This compound has a high affinity for DAT and acts as a competitive inhibitor, leading to increased dopamine signaling and reduced drug-seeking behavior. While there are some limitations to using this compound in lab experiments, its potential for further research and development makes it an important tool in the study of neurological disorders and addiction.
Méthodes De Synthèse
The synthesis of N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride involves several steps, starting with the reaction of 3,5-dimethylbenzoic acid with butylamine to form N-butyl-3,5-dimethylbenzamide. This intermediate is then reacted with 8-methyl-8-azabicyclo[3.2.1]octan-3-one to produce N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide. Finally, the hydrochloride salt of this compound is obtained by reacting the free base with hydrochloric acid.
Applications De Recherche Scientifique
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride has been widely used in scientific research applications, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter (DAT), which makes it a useful tool for studying the function of this protein. This compound has also been used to study the role of DAT in drug addiction and to develop new treatments for addiction.
Propriétés
Numéro CAS |
171261-30-6 |
|---|---|
Formule moléculaire |
C21H33ClN2O |
Poids moléculaire |
365 g/mol |
Nom IUPAC |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C21H32N2O.ClH/c1-5-6-9-23(20-13-18-7-8-19(14-20)22(18)4)21(24)17-11-15(2)10-16(3)12-17;/h10-12,18-20H,5-9,13-14H2,1-4H3;1H |
Clé InChI |
UEJXVDOUCUFFOU-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.Cl |
SMILES canonique |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.Cl |
Synonymes |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



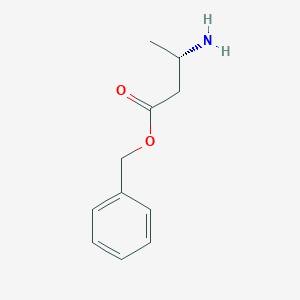
![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
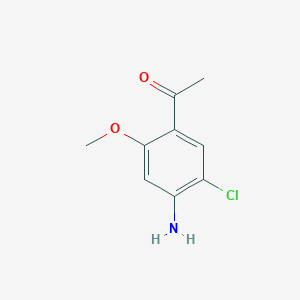

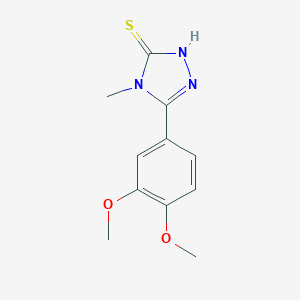
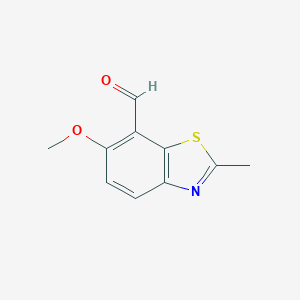
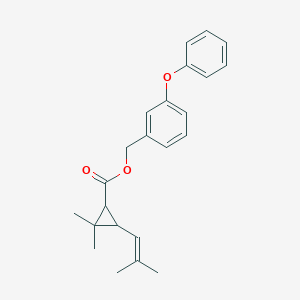
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)

